5-Bromo-N-methylpyridine-3-sulfonamide

Medicinal chemistry Palladium-catalyzed cross-coupling Late-stage diversification

Researchers synthesizing pyridine-3-sulfonamide libraries face bottlenecks in late-stage diversification. 5-Bromo-N-methylpyridine-3-sulfonamide (CAS 173999-19-4) solves this with a reactive 5-bromo handle for efficient cross-coupling chemistry. • Enables Suzuki, Buchwald, and Sonogashira couplings for rapid SAR exploration • CNS-favorable profile: TPSA 59.06 Ų, LogP 0.75, below BBB permeability thresholds • Mtb Lpd inhibition with >1,000-fold selectivity over human homolog • Room-temperature stable; compatible with parallel synthesis workflows

Molecular Formula C6H7BrN2O2S
Molecular Weight 251.098
CAS No. 173999-19-4
Cat. No. B575614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-N-methylpyridine-3-sulfonamide
CAS173999-19-4
Molecular FormulaC6H7BrN2O2S
Molecular Weight251.098
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC(=CN=C1)Br
InChIInChI=1S/C6H7BrN2O2S/c1-8-12(10,11)6-2-5(7)3-9-4-6/h2-4,8H,1H3
InChIKeySNFZSCOGEYEYJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-methylpyridine-3-sulfonamide: Key Properties & Applications


5-Bromo-N-methylpyridine-3-sulfonamide (CAS 173999-19-4) is a functionalized pyridine-3-sulfonamide derivative featuring a reactive bromine atom at the 5-position of the pyridine ring and an N-methyl sulfonamide group. With a molecular formula of C6H7BrN2O2S and a molecular weight of 251.1 g/mol , this compound exhibits a computationally predicted LogP of 0.7522 and a topological polar surface area (TPSA) of 59.06 Ų . The bromine substituent serves as a versatile synthetic handle for cross-coupling and nucleophilic aromatic substitution reactions, making this compound particularly valuable as an intermediate in medicinal chemistry and drug discovery programs [1].

Workflow Medicinal chemistry intermediate for cross-coupling
Selection Bromo handle for late-stage diversification
Logistics Room-temperature stable, routine lab use

5-Bromo-N-methylpyridine-3-sulfonamide: Non-Interchangeability


The 5-bromo substituent in 5-bromo-N-methylpyridine-3-sulfonamide fundamentally alters both its physicochemical properties and synthetic utility compared to the unsubstituted parent compound (N-methylpyridine-3-sulfonamide) and other halogen analogs. The bromine atom increases molecular weight by approximately 79 g/mol relative to the parent compound (251.1 vs. 172.2 g/mol) and significantly increases lipophilicity, with a computed LogP of 0.75 versus -0.1 for the unsubstituted analog [1]. Critically, the bromine at the 5-position serves as an essential functional handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and nucleophilic aromatic substitution, enabling late-stage diversification into complex drug candidates that is impossible with the unsubstituted scaffold [2]. These differences in both physical properties and synthetic utility make this compound chemically distinct and non-interchangeable with its dehalogenated or alternative halogen-substituted analogs.

This compound
vs. Parent scaffold (no halogen)
Lacks cross-coupling handle; bromine reactivity cannot be replicated without prior functionalization
5-Bromo analog
vs. 5-Chloro or 5-Fluoro analogs
Reactivity, steric bulk, and lipophilicity differ; Pd-coupling efficiency may not transfer directly

5-Bromo-N-methylpyridine-3-sulfonamide: Key Differentiators


Late-Stage Cross-Coupling Utility

The 5-bromo substituent on the pyridine ring of 5-bromo-N-methylpyridine-3-sulfonamide provides a critical synthetic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This functional handle is entirely absent in the parent compound N-methylpyridine-3-sulfonamide (CAS 4847-34-1) and differs in reactivity profile from the chloro (CAS 1415148-59-2) and fluoro (CAS 1249592-68-4) analogs . The bromine atom at the 5-position enables efficient palladium-catalyzed coupling to generate diverse libraries of 5-substituted pyridine-3-sulfonamide derivatives, a transformation that cannot be performed with the unsubstituted scaffold without prior functionalization [1].

Cross-Coupling
Class-level inference
C(sp²)-Br at 5-position enables Suzuki, Buchwald-Hartwig, Sonogashira couplings
Supports late-stage diversification for SAR libraries
Qualitative synthetic utility; well-established reactivity
Medicinal chemistry Palladium-catalyzed cross-coupling Late-stage diversification

Enhanced Lipophilicity and Membrane Permeability

5-Bromo-N-methylpyridine-3-sulfonamide exhibits significantly enhanced lipophilicity compared to its unsubstituted parent compound. The computationally predicted LogP for the brominated compound is 0.7522 , representing an increase of approximately 0.85 log units compared to the parent compound N-methylpyridine-3-sulfonamide, which has a computed XLogP3 of -0.1 [1]. This lipophilicity increase corresponds to an approximately 7-fold higher predicted octanol-water partition coefficient for the brominated analog.

Lipophilicity
Computed prediction
ΔLogP ≈ +0.85 vs parent (computed)
May improve passive membrane permeability
Computational estimate; experimental LogP not reported
Physicochemical properties Lipophilicity Drug design

Selective Mycobacterial Lpd Inhibition

5-Bromo-N-methylpyridine-3-sulfonamide serves as a key synthetic precursor to a series of N-methylpyridine-3-sulfonamide derivatives that were identified through high-throughput screening of over 1.6 million compounds as potent and species-selective inhibitors of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd) [1]. These derivatives demonstrated low nanomolar affinity for Mtb Lpd and exhibited over 1,000-fold selectivity for the mycobacterial enzyme compared to the human homolog, with selectivity attributed to hydrogen bonding of the sulfonamide amide oxygen with species-variant Arg93 in the Mtb lipoamide channel [1]. The bromine at the 5-position provides a critical vector for further structural elaboration to optimize potency, selectivity, and physicochemical properties.

Mtb Lpd Selectivity
Supporting evidence
>1,000-fold selectivity for Mtb Lpd over human Lpd (optimized derivatives)
Scaffold supports antitubercular target engagement studies
Activity from derived series; bromo intermediate provides entry point
Antitubercular drug discovery Lipoamide dehydrogenase Species-selective inhibition

Halogen Analog Property Comparison

Among the N-methylpyridine-3-sulfonamide halogen series, the 5-bromo analog (MW 251.1) provides a distinct balance of molecular weight and reactivity compared to the 5-fluoro (MW 190.2) and 5-chloro (MW 206.65) analogs . The bromine atom contributes a van der Waals radius of 1.85 Å and a molecular refractivity of 8.88 cm³/mol, substantially larger than chlorine (1.75 Å, 6.03 cm³/mol) and fluorine (1.47 Å, 0.92 cm³/mol), thereby occupying greater steric volume in the active site of target proteins while maintaining favorable reactivity for cross-coupling chemistry [1].

Halogen Properties
Cross-study comparable
Br vdW radius 1.85 Å; higher reactivity vs Cl (1.75 Å) and F (1.47 Å)
Supports halogen bonding SAR and steric exploration
Standard atomic property values
Molecular properties Halogen series comparison Physicochemical profiling

Commercial Availability and Storage Stability

5-Bromo-N-methylpyridine-3-sulfonamide is commercially available from multiple established chemical suppliers at ≥95% purity, with specifications typically ranging from 95% to 96% . The compound can be stored at room temperature without special handling requirements beyond standard laboratory safety practices, simplifying logistics and reducing storage costs compared to temperature-sensitive reagents requiring -20°C or -80°C storage conditions . This room-temperature stability profile is consistent across multiple vendors and is documented in product specifications .

Storage & Purity
Data to verify
Stable at room temperature; commercial purity 95-96%
Reduces procurement complexity and cold-chain needs
Vendor documentation; verify for critical applications
Chemical procurement Compound stability Research reagent sourcing

Favorable CNS Permeability Profile

5-Bromo-N-methylpyridine-3-sulfonamide exhibits a computed topological polar surface area (TPSA) of 59.06 Ų , which falls below the empirical threshold of 60-70 Ų associated with favorable passive blood-brain barrier (BBB) permeability [1]. This TPSA value, combined with its moderate lipophilicity (LogP = 0.75) and relatively low molecular weight (251.1), positions the compound within favorable CNS drug-like chemical space. The TPSA of the brominated analog is comparable to that of the unsubstituted parent compound (TPSA = 67.4 Ų) but with enhanced lipophilicity that may improve membrane partitioning [2].

Predicted CNS Permeability
Class-level inference
TPSA = 59.06 Ų (below empirical BBB threshold of 60-70 Ų)
May support CNS drug discovery programs
Computed TPSA; experimental BBB data not available
CNS drug discovery Blood-brain barrier permeability Physicochemical property optimization

5-Bromo-N-methylpyridine-3-sulfonamide: Research Applications


Cross-Coupling for SAR Library Synthesis

5-Bromo-N-methylpyridine-3-sulfonamide is optimally deployed as a key intermediate in medicinal chemistry programs requiring late-stage diversification of the pyridine ring. The 5-bromo substituent enables efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions to introduce aryl, heteroaryl, amine, and alkyne substituents at the 5-position [1]. This synthetic strategy is particularly valuable when a common sulfonamide-containing core must be elaborated into diverse analogs for structure-activity relationship (SAR) exploration. The room-temperature stability of the compound facilitates its routine use in parallel synthesis workflows without special handling requirements .

Mtb Lpd Inhibitor Development

Research programs focused on novel antitubercular drug discovery should prioritize 5-bromo-N-methylpyridine-3-sulfonamide as a synthetic entry point to the N-methylpyridine-3-sulfonamide series, which has demonstrated potent and highly species-selective inhibition of Mycobacterium tuberculosis lipoamide dehydrogenase (Mtb Lpd) [1]. The scaffold enables inhibition of Mtb Lpd with low nanomolar affinity and >1,000-fold selectivity over the human homolog, a selectivity window that mitigates potential toxicity concerns arising from human Lpd inhibition [1]. The bromine at the 5-position provides a vector for further structural optimization to address the cellular penetration limitations identified in the original lead series [1].

CNS Drug Discovery with BBB Permeability

5-Bromo-N-methylpyridine-3-sulfonamide is well-suited for CNS-targeted drug discovery campaigns due to its favorable physicochemical profile. With a topological polar surface area (TPSA) of 59.06 Ų, which falls below the established 60-70 Ų threshold for passive blood-brain barrier permeability [1], and a moderate LogP of 0.75 [1], this scaffold occupies chemical space associated with successful CNS drugs. Medicinal chemists can utilize the bromine handle to append CNS-favorable moieties while maintaining the core physicochemical properties that predict adequate brain exposure .

Halogen Bonding in Structure-Based Design

The 5-bromo substituent in 5-bromo-N-methylpyridine-3-sulfonamide provides distinct advantages in structure-based drug design applications where halogen bonding interactions or occupancy of hydrophobic subpockets is desired. The bromine atom offers a van der Waals radius of 1.85 Å and can participate in halogen bonding with backbone carbonyl oxygen atoms in protein binding sites, a feature that smaller halogens (fluorine, chlorine) provide with different geometric and energetic profiles [1]. This compound is therefore optimal for SAR studies exploring the impact of halogen size and polarizability on target binding affinity and selectivity [1].

Application
Selection Property
Validation Focus
Late-stage diversification for SAR
Bromo cross-coupling reactivity
Pd-catalyzed coupling scope
Mtb Lpd inhibitor lead optimization
Species-selectivity scaffold
Enzymatic selectivity vs. human homolog
CNS drug-like property profiling
Predicted TPSA below BBB threshold
CNS drug-like property assessment
Halogen bonding SAR exploration
Bromine size and polarizability
Structure-based binding interactions

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